molecular formula C9H9BrCl2 B1375137 1-(1-Bromopropyl)-2,4-dichlorobenzene CAS No. 1341814-38-7

1-(1-Bromopropyl)-2,4-dichlorobenzene

Cat. No.: B1375137
CAS No.: 1341814-38-7
M. Wt: 267.97 g/mol
InChI Key: DCTBBGVHKKVDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Aryl and Alkyl Halides in Contemporary Organic Synthesis

Aryl and alkyl halides are fundamental classes of organic compounds characterized by a halogen atom bonded to an aromatic ring or an alkyl chain, respectively. wikipedia.orgbyjus.com Their significance in contemporary organic synthesis stems from their ability to participate in a wide range of chemical transformations.

Aryl halides, compounds where a halogen is directly attached to an aromatic ring, are crucial precursors for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org They are key substrates in numerous cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the construction of complex molecular architectures from relatively simple starting materials. While traditionally less reactive than alkyl halides towards nucleophilic substitution, their reactivity can be significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Alkyl halides, where a halogen is bonded to a saturated carbon atom, are also highly valuable in synthesis. The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for classic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are foundational for creating new functional groups and extending carbon chains. The high reactivity and versatility of both aryl and alkyl halides make them indispensable starting materials and intermediates in industrial and laboratory settings.

Research Landscape of Dichlorobenzene-Derived Building Blocks

Dichlorobenzenes are aromatic compounds in which two hydrogen atoms on the benzene (B151609) ring have been replaced by chlorine atoms. onelook.comcnchemshop.com They exist as three structural isomers: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-) dichlorobenzene. cnchemshop.combritannica.com These isomers serve as important raw materials and intermediates in the chemical industry for the production of dyes, pesticides, and other organic compounds. britannica.compatsnap.com

The presence of two chlorine atoms on the benzene ring deactivates it towards electrophilic substitution while directing incoming substituents to specific positions. This predictable reactivity makes dichlorobenzenes valuable as "building blocks" in multi-step syntheses. For example, 1,4-dichlorobenzene (B42874) is used in the production of high-performance polymers and as a precursor to dyes and pigments. 1,2-dichlorobenzene is utilized as a solvent and in the manufacturing of dyestuff intermediates. britannica.com Research into dichlorobenzene derivatives continues to focus on developing new synthetic methodologies, catalysts, and applications, particularly in materials science and pharmaceutical development. patsnap.com

Rationale for Focused Academic Inquiry into 1-(1-Bromopropyl)-2,4-dichlorobenzene

The chemical compound this compound is a specific halogenated derivative that combines the structural features of both an aryl halide and an alkyl halide. Its molecular structure consists of a 2,4-dichlorinated benzene ring attached to a three-carbon propyl chain, with a bromine atom at the first carbon of that chain.

A focused academic inquiry into this particular molecule is justified by its potential as a versatile synthetic intermediate. The rationale for its study is built upon the distinct reactive sites within its structure:

The Alkyl Halide Moiety : The bromopropyl group provides a reactive center for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups (e.g., amines, alcohols, cyanides) at this position. It can also undergo elimination reactions to form an alkene.

The Aryl Halide Moiety : The dichlorobenzene ring, while generally less reactive, contains carbon-chlorine bonds that can be activated for cross-coupling reactions under specific catalytic conditions. The chlorine atoms also influence the electronic properties and regioselectivity of any further substitutions on the aromatic ring.

The combination of these two functionalities within a single molecule makes this compound a potentially valuable building block for synthesizing complex target molecules, such as novel pharmaceutical candidates or specialized organic materials. Detailed investigation into its synthesis, characterization, and reactivity would expand the toolbox available to synthetic organic chemists and could lead to the development of more efficient synthetic routes to valuable compounds.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-bromopropyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTBBGVHKKVDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 1 Bromopropyl 2,4 Dichlorobenzene

Retrosynthetic Disconnections and Precursor Identification for 1-(1-Bromopropyl)-2,4-dichlorobenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine (C-Br) bond and the carbon-carbon (C-C) bond connecting the propyl side chain to the aromatic ring.

The most logical retrosynthetic step is the disconnection of the C-Br bond, which identifies 1-(2,4-dichlorophenyl)propan-1-ol (B1639836) as a key precursor. This transformation corresponds to the conversion of a secondary alcohol to an alkyl bromide, a common and well-established reaction.

Further disconnection of the C-C bond of the alcohol precursor, via a Friedel-Crafts acylation logic, leads to 1,3-dichlorobenzene (B1664543) and propanoyl chloride. This approach is synthetically viable as it starts with simple and readily available building blocks. An alternative disconnection could involve a Grignard reaction between a 2,4-dichlorophenyl magnesium halide and propanal, which would also lead to 1-(2,4-dichlorophenyl)propan-1-ol.

A summary of the primary retrosynthetic pathway is presented below:

Target MoleculePrecursor 1Precursor 2Starting Materials
This compound1-(2,4-dichlorophenyl)propan-1-ol--
1-(2,4-dichlorophenyl)propan-1-ol1-(2,4-dichlorophenyl)propan-1-one--
1-(2,4-dichlorophenyl)propan-1-one--1,3-Dichlorobenzene and Propanoyl chloride

Direct and Indirect Synthetic Routes for the Bromopropyl Moiety Incorporation

The incorporation of the 1-bromopropyl moiety onto the 2,4-dichlorobenzene core can be achieved through a multi-step synthetic sequence.

A plausible and widely applicable route commences with the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction introduces the propyl backbone and a carbonyl group, yielding 1-(2,4-dichlorophenyl)propan-1-one. The subsequent step involves the reduction of the ketone to the corresponding secondary alcohol, 1-(2,4-dichlorophenyl)propan-1-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The final step is the conversion of the alcohol to the desired alkyl bromide. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The carbon atom bearing the bromine in this compound is a stereocenter. Consequently, the synthesis can be designed to produce a specific stereoisomer. The key to a stereoselective synthesis lies in the reduction of the prochiral ketone, 1-(2,4-dichlorophenyl)propan-1-one.

Asymmetric reduction of the ketone to a chiral alcohol can be achieved using biocatalysis. For instance, ketoreductases, such as the one from Scheffersomyces stipitis, have been shown to reduce similar ketones with high enantioselectivity. The use of whole-cell biocatalysts or isolated enzymes can provide access to either the (R) or (S) enantiomer of the alcohol precursor with high enantiomeric excess.

Once the chiral alcohol is obtained, its conversion to the corresponding bromide typically proceeds with inversion of configuration if an Sₙ2-type mechanism is followed, for example, when using PBr₃. This allows for the synthesis of a specific enantiomer of the final product.

The regioselectivity of the initial Friedel-Crafts acylation step is crucial for the synthesis. In 1,3-dichlorobenzene, both chlorine atoms are ortho, para-directing but deactivating. The incoming acyl group will preferentially add to the position that is least sterically hindered and electronically most favorable. The primary site of substitution is the 4-position, which is para to one chlorine and ortho to the other. The 2-position, being sterically hindered between the two chlorine atoms, is less favored. This directing effect leads to the desired 2,4-dichloro substitution pattern on the aromatic ring.

Catalytic Transformations in the Preparation of this compound and its Analogs

Modern catalytic methods offer alternatives to traditional stoichiometric reagents, often with improved efficiency, selectivity, and environmental credentials.

Transition metal catalysis can be envisioned for several steps in the synthesis. For the C-C bond formation, instead of a classic Friedel-Crafts reaction, a transition metal-catalyzed cross-coupling reaction could be employed. For example, a Negishi or Suzuki coupling of a 2,4-dichlorophenyl organometallic reagent with a propanoyl electrophile could form the ketone precursor.

Furthermore, direct C-H activation and functionalization represent a cutting-edge approach. A transition metal catalyst could potentially mediate the direct propionylation of 1,3-dichlorobenzene, although achieving the desired regioselectivity would be a significant challenge. More directly related to the final step, transition metal-catalyzed benzylic C-H bromination could be a possibility if 1-propyl-2,4-dichlorobenzene were used as a precursor, though selectivity for the desired position over other C-H bonds would be a key consideration.

Organocatalysis provides a metal-free alternative for key transformations. The asymmetric reduction of 1-(2,4-dichlorophenyl)propan-1-one can be achieved using chiral organocatalysts. For instance, Corey-Bakshi-Shibata (CBS) catalysts or chiral bifunctional thiourea-amine catalysts can facilitate the enantioselective reduction of ketones with borane (B79455) reagents.

For the C-Br bond formation, while less common than for other transformations, organocatalytic methods for the bromination of alcohols are emerging. These methods often involve the activation of the alcohol and a bromide source through non-covalent interactions with the catalyst.

Optimization of Reaction Conditions and Process Scale-Up Considerations

The successful and efficient synthesis of this compound on a larger scale hinges on the careful optimization of each step in the proposed synthetic pathway. Key considerations include maximizing yield, ensuring high purity of intermediates and the final product, minimizing reaction times, and addressing safety and economic factors inherent to industrial processes. The three core stages—Friedel-Crafts acylation, ketone reduction, and alcohol bromination—each present unique challenges and opportunities for optimization.

Step 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

The initial step involves the acylation of 1,3-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2',4'-dichloro-propiophenone. mt.comlibretexts.org Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic rings. numberanalytics.com

Optimization of Reaction Conditions:

The efficiency of this electrophilic aromatic substitution is highly dependent on several parameters. The choice of catalyst, solvent, temperature, and reaction time are all critical factors that must be fine-tuned to achieve optimal results. numberanalytics.comnumberanalytics.com

Catalyst Loading: Stoichiometric amounts of AlCl₃ are often required because the catalyst complexes with the product ketone, rendering it inactive. thermofisher.com Optimization involves finding the minimum amount of catalyst that provides a high conversion rate within a reasonable timeframe to reduce cost and the burden of waste treatment.

Solvent: The choice of solvent can influence reaction conditions and the stability of intermediates. numberanalytics.com Solvents like 1,2-dichloroethane (B1671644) or nitrobenzene (B124822) are common, but for greener and more economical processes, the feasibility of using one of the reactants, such as 1,3-dichlorobenzene, as the solvent could be explored. google.com

Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then gradually warmed. chemguide.co.uk The optimal temperature profile must be determined to balance reaction rate with the potential for side-product formation.

Reaction Time: Monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of maximum conversion and avoid the formation of degradation products.

The following interactive table summarizes key parameters for the optimization of the Friedel-Crafts acylation step.

ParameterRange/OptionsGoalKey Considerations
Catalyst AlCl₃, FeCl₃, ZeolitesHigh Yield, Catalyst RecoveryAlCl₃ is effective but generates significant waste. thermofisher.com Zeolites offer a reusable, greener alternative. researchgate.net
Catalyst Molar Ratio 1.0 - 1.5 eq.Maximize Conversion, Minimize CostLowering catalyst amount is economically and environmentally beneficial. acs.org
Solvent 1,2-Dichlorobenzene, Nitrobenzene, Excess 1,3-DichlorobenzeneGood Solubility, Non-reactiveUsing a reactant as a solvent simplifies the process and reduces waste streams. google.com
Temperature 0 °C to 60 °CControl Exotherm, Minimize ByproductsAn initial low temperature is crucial for safety, followed by heating to drive the reaction to completion. libretexts.orgchemguide.co.uk
Time 2 - 24 hoursAchieve >95% ConversionReaction progress should be monitored to identify the optimal endpoint.

Process Scale-Up Considerations:

Scaling up Friedel-Crafts acylations from the laboratory to an industrial setting presents significant challenges. mt.com

Heat Management: The reaction is highly exothermic, and efficient heat removal is paramount to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

Reagent Addition: The controlled addition of the acyl chloride or the catalyst is critical to manage the reaction rate and temperature. chemguide.co.uk

Work-up and Catalyst Quenching: The quenching of the reaction mixture (typically with water or dilute acid) is also highly exothermic and requires careful control. The acidic, aluminum-containing aqueous waste stream requires neutralization and disposal, which is a major environmental and cost consideration.

Material Compatibility: The reaction mixture is corrosive, especially due to the presence of the Lewis acid and the generation of hydrogen chloride gas. Reactors and associated equipment must be constructed from compatible materials.

Step 2: Reduction of 2',4'-Dichloro-propiophenone

The second step is the reduction of the ketone, 2',4'-dichloro-propiophenone, to the corresponding secondary alcohol, 1-(2,4-dichlorophenyl)propan-1-ol. This is a common and well-understood transformation in organic synthesis. acsgcipr.orgdesigner-drug.com

Optimization of Reaction Conditions:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this conversion, offering advantages in safety and handling over more reactive hydrides like lithium aluminum hydride (LiAlH₄). numberanalytics.comnumberanalytics.comopenochem.org

Reducing Agent Stoichiometry: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, a slight excess is often used to ensure complete conversion. umn.edu Optimization aims to use the minimal excess required.

Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for NaBH₄ reductions as they help to activate the reducing agent. numberanalytics.com The choice of solvent can impact the reaction rate and yield.

Temperature: These reductions are often performed at room temperature or with mild cooling (0 °C to room temperature) to control the reaction rate and selectivity. numberanalytics.com

pH Control: Maintaining an appropriate pH during the work-up is necessary to ensure the complete decomposition of borate (B1201080) complexes and facilitate the isolation of the alcohol product.

The interactive table below outlines the optimization parameters for the ketone reduction step.

ParameterRange/OptionsGoalKey Considerations
Reducing Agent NaBH₄, LiAlH₄High Selectivity, Safety, Cost-EffectivenessNaBH₄ is safer and more economical for large-scale operations compared to LiAlH₄. numberanalytics.comopenochem.org
Molar Ratio (Hydride:Ketone) 0.3 - 1.0 eq. (for NaBH₄)Complete Reduction, Minimize WasteUsing the lowest effective amount of reducing agent is crucial for process efficiency. umn.edu
Solvent Methanol, Ethanol, IsopropanolGood Solubility, Compatibility with ReagentProtic solvents are generally preferred for NaBH₄ reductions. numberanalytics.com
Temperature 0 °C to 25 °CControl Reaction Rate, Ensure SelectivityThe reaction is typically exothermic and may require initial cooling. numberanalytics.com
Time 1 - 6 hoursAchieve >98% ConversionReaction completion can be monitored by TLC or LC-MS.

Process Scale-Up Considerations:

While generally safer than Friedel-Crafts reactions, scaling up ketone reductions still requires careful planning.

Hydrogen Evolution: The reaction of NaBH₄ with protic solvents and during the acidic work-up generates hydrogen gas, which is flammable. Reactors must be properly vented, and an inert atmosphere (e.g., nitrogen) should be maintained.

Exothermic Quenching: The work-up, which involves adding acid to quench the reaction and hydrolyze borate esters, can be exothermic and must be performed with adequate cooling. chemguide.co.uk

Product Isolation: Isolation of the alcohol product typically involves extraction. The choice of extraction solvent should be based on efficiency, safety, and ease of recovery for recycling.

Waste Management: The aqueous waste stream will contain borate salts, which may require specific treatment before disposal.

Step 3: Bromination of 1-(2,4-dichlorophenyl)propan-1-ol

The final step is the conversion of the secondary alcohol, 1-(2,4-dichlorophenyl)propan-1-ol, to the target product, this compound. This can be achieved using various brominating agents.

Optimization of Reaction Conditions:

Phosphorus tribromide (PBr₃) is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.combyjus.com The reaction typically proceeds via an Sₙ2 mechanism, which would lead to an inversion of stereochemistry if the alcohol were chiral. masterorganicchemistry.com

Brominating Agent: PBr₃ is often preferred over agents like HBr because it can minimize side reactions such as carbocation rearrangements, although this is less of a concern for this specific substrate. manac-inc.co.jp The Appel reaction (using CBr₄ and PPh₃) is another alternative that works under mild conditions. tcichemicals.comtcichemicals.com

Stoichiometry: One mole of PBr₃ can react with three moles of the alcohol. Using a slight excess of the alcohol or a precise stoichiometry is necessary to ensure all the PBr₃ is consumed. A slight excess of PBr₃ (e.g., 0.34-0.4 equivalents per equivalent of alcohol) is often used to drive the reaction to completion.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control its reactivity and prevent the formation of byproducts. reddit.com

Solvent: A non-polar, aprotic solvent such as diethyl ether or dichloromethane (B109758) is typically used to prevent unwanted side reactions with the brominating agent.

The interactive table below details the optimization parameters for the alcohol bromination step.

ParameterRange/OptionsGoalKey Considerations
Brominating Agent PBr₃, SOBr₂, CBr₄/PPh₃High Yield, Minimal ByproductsPBr₃ is a common and effective choice for secondary alcohols. byjus.com The Appel reaction offers mild conditions but generates triphenylphosphine (B44618) oxide as a byproduct. tcichemicals.com
Molar Ratio (PBr₃:Alcohol) ~0.34 - 0.5 eq.Complete Conversion of AlcoholPrecise control of stoichiometry is needed to avoid excess corrosive PBr₃ in the work-up.
Solvent Dichloromethane, Diethyl Ether, TolueneInertness, Good SolubilityThe solvent must be dry and unreactive towards PBr₃.
Temperature -10 °C to 25 °CControl Reactivity, Prevent Side ReactionsThe addition of PBr₃ is typically done at low temperatures. reddit.com
Time 1 - 4 hoursAchieve >95% ConversionProgress can be monitored by GC or TLC to determine the reaction endpoint.

Process Scale-Up Considerations:

The bromination step introduces specific hazards that must be managed during scale-up.

Corrosivity and Reactivity of PBr₃: Phosphorus tribromide is highly corrosive and reacts violently with water. manac-inc.co.jp All equipment must be thoroughly dried before use, and the reaction should be run under an inert atmosphere.

Handling of Byproducts: The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which needs to be removed during the aqueous work-up.

Off-Gas Management: PBr₃ can fume in moist air, producing HBr gas. The reactor system must be equipped with a scrubber to neutralize any acidic off-gases.

Purification: The final product, this compound, will likely require purification by vacuum distillation to remove any remaining starting material or byproducts. The thermal stability of the product must be assessed to determine safe distillation conditions and prevent decomposition.

Chemical Reactivity and Mechanistic Studies of 1 1 Bromopropyl 2,4 Dichlorobenzene

Nucleophilic Substitution Reactions of the 1-Bromopropyl Group

The 1-bromopropyl group is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is a secondary benzylic carbon, which significantly influences the reaction mechanism.

SN1 vs. SN2 Competition and Stereochemical Outcomes

Nucleophilic substitution at the secondary benzylic carbon of 1-(1-bromopropyl)-2,4-dichlorobenzene can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathway, or a combination of both. The competition between these two mechanisms is dictated by the reaction conditions and the structure of the substrate.

The SN1 mechanism involves a two-step process where the leaving group (bromide) first departs to form a secondary benzylic carbocation intermediate. This carbocation is resonance-stabilized by the adjacent dichlorophenyl ring, which makes the SN1 pathway favorable. youtube.com The subsequent step is a rapid attack of the nucleophile on the planar carbocation. chemicalnote.com Because the nucleophile can attack from either face of the planar carbocation, SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral, resulting in both retention and inversion of configuration. quora.commasterorganicchemistry.com

The SN2 mechanism , in contrast, is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.com This process leads to an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. youtube.com For secondary benzylic halides, the SN2 pathway is viable, though it can be subject to steric hindrance from the propyl chain and the nearby aromatic ring. chemicalnote.com

The key factors determining the dominant pathway for this compound are summarized in the table below.

Table 1: Comparison of SN1 and SN2 Reaction Pathways

Feature SN1 Pathway SN2 Pathway
Mechanism Two steps, via carbocation intermediate chemicalnote.com One step, concerted backside attack chemicalnote.com
Rate Law Rate = k[substrate] Rate = k[substrate][nucleophile]
Substrate Preference Favored by stable carbocations (3° > 2°, benzylic) Favored by less sterically hindered substrates (methyl > 1° > 2°) chemicalnote.com
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH) libretexts.org Favored by strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) masterorganicchemistry.com
Solvent Favored by polar protic solvents (e.g., water, ethanol) quora.combrainkart.com Favored by polar aprotic solvents (e.g., acetone, DMSO) quora.combrainkart.com
Stereochemistry Racemization (mixture of inversion and retention) masterorganicchemistry.com Inversion of configuration youtube.com

Influence of Solvent and Nucleophile on Reaction Pathways

The choice of solvent and the nature of the nucleophile are critical in directing the reaction towards either the SN1 or SN2 pathway.

Solvent Effects:

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of hydrogen bonding. These solvents effectively solvate and stabilize both the carbocation intermediate and the bromide leaving group in an SN1 reaction, thereby lowering the activation energy and accelerating this pathway. libretexts.orgquora.com Conversely, these solvents can form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to perform a backside attack, thus slowing down SN2 reactions. brainkart.com

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess dipole moments sufficient to dissolve ionic species but lack acidic protons for hydrogen bonding. khanacademy.org These solvents solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive, which favors the bimolecular SN2 mechanism. brainkart.com

Nucleophile Effects:

Strong nucleophiles , which are typically anions with a high concentration of electron density (e.g., hydroxide, alkoxides, cyanide), favor the SN2 pathway. masterorganicchemistry.com The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile.

Weak nucleophiles , such as water and alcohols, are not reactive enough to displace the leaving group in a concerted fashion. They favor the SN1 mechanism, where they wait for the formation of the carbocation intermediate before attacking. libretexts.org In many cases, the solvent itself acts as the nucleophile in a process known as solvolysis. libretexts.org

The interplay of these factors allows for a degree of control over the reaction outcome, as detailed in the following table.

Table 2: Predicted Reaction Pathway under Various Conditions

Nucleophile Solvent Predominant Mechanism Expected Stereochemical Outcome
Strong (e.g., NaCN) Polar Aprotic (e.g., DMSO) SN2 Inversion
Weak (e.g., H₂O) Polar Protic (e.g., H₂O/Ethanol) SN1 Racemization
Strong, Bulky Base (e.g., KOtBu) Any E2 (Elimination) Alkene formation
Weak (e.g., CH₃OH) Polar Aprotic (e.g., Acetone) Slow SN2/SN1 Mixture, slow reaction

Cross-Coupling Reactivity of the Aryl and Alkyl Halide Sites

This compound possesses three carbon-halogen bonds with differing reactivities, making it a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds. fiveable.meunistra.fr

Palladium-Catalyzed Cross-Coupling with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings, are powerful synthetic tools. nih.govuwindsor.ca The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. uwindsor.canih.gov

The reactivity of the halide in the oxidative addition step typically follows the order C-I > C-Br > C-OTf > C-Cl. unistra.frnih.gov In this compound, the benzylic C-Br bond is significantly more reactive towards oxidative addition with Pd(0) than the more stable aryl C-Cl bonds. organic-chemistry.orgnih.gov This difference allows for selective functionalization of the propyl side chain while leaving the dichlorinated ring intact. For instance, benzylic bromides readily couple with various organometallic reagents under mild conditions. nih.govacs.orgresearchgate.net

Nickel-Mediated Reactions and Oxidative Addition Pathways

Nickel catalysts offer an earth-abundant and often more reactive alternative to palladium for cross-coupling reactions. nih.govacs.org Nickel complexes can access a wider range of oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and are more adept at activating less reactive bonds, such as aryl chlorides. nih.govnih.gov

The mechanism of nickel-catalyzed reactions can be more complex than that of palladium. While two-electron oxidative addition pathways (Ni(0) → Ni(II)) are known, particularly for aryl halides, reactions involving alkyl halides often proceed through radical pathways. acs.orgnih.gov These can involve a single-electron transfer (SET) from a low-valent nickel species to the alkyl halide or a concerted halogen-atom abstraction to generate an alkyl radical and a Ni(I) species. nih.govacs.orgresearchgate.net This radical can then be trapped by a Ni(II) species to form a Ni(III) intermediate, which undergoes reductive elimination. nih.gov The ability of nickel to engage both aryl and alkyl halides, even chlorides, makes it a powerful tool for cross-electrophile coupling. researchgate.netresearchgate.netacs.org

Chemo- and Regioselectivity in Multi-Halogenated Substrates

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over others. In this compound, the distinct nature of the benzylic bromide and the two aryl chlorides governs selectivity.

Under Palladium Catalysis: The vast difference in reactivity between the C-Br and C-Cl bonds allows for high chemoselectivity. Cross-coupling with organometallic reagents will almost exclusively occur at the benzylic C-Br position, leaving the C-Cl bonds untouched, especially under mild conditions. whiterose.ac.uk Achieving subsequent coupling at the C-Cl positions would require harsher conditions or specialized ligand systems designed to activate aryl chlorides. nsf.govcapes.gov.brnih.govsemanticscholar.org

Under Nickel Catalysis: While the C-Br bond is still more reactive, nickel's enhanced ability to activate C-Cl bonds makes selective coupling more challenging and highly dependent on the specific catalyst, ligands, and reaction conditions. rsc.org It may be possible to achieve selective coupling at the C-Br bond, or under different conditions, effect a double coupling.

Regioselectivity between the Aryl Chlorides: Should conditions be forced to react the aryl chlorides, regioselectivity would be determined by a combination of electronic and steric factors. The C2-Cl is ortho to the bulky 1-bromopropyl group, making it more sterically hindered than the C4-Cl. Electronically, the inductive and steric properties of the side chain influence the electron density of the aromatic ring, which can affect the rate of oxidative addition at each position. nih.govresearchgate.net In many dihalogenated systems, the choice of ligand on the metal catalyst can be used to control which site reacts preferentially. nsf.govcapes.gov.brnih.govsemanticscholar.org

Electrophilic Aromatic Substitution Patterns on the 2,4-Dichlorobenzene Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound molecule is governed by the directing effects of the three substituents on the aromatic ring: two chlorine atoms and a 1-bromopropyl group. The interplay of their inductive and resonance effects determines the position of attack for incoming electrophiles.

The substituents present are:

Two Chloro (-Cl) groups: These are deactivating groups due to their strong electron-withdrawing inductive effect, making the ring less reactive than benzene (B151609). libretexts.orgorganicchemistrytutor.com However, they are ortho, para-directors because the lone pairs on the chlorine atoms can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at these positions. pressbooks.pubunizin.orguci.edu

A 1-Bromopropyl group: This alkyl group is generally considered a weak activating group. pressbooks.pub It donates electron density to the ring via an inductive effect, thereby activating it towards electrophilic attack. libretexts.org Like other alkyl groups, it is an ortho, para-director. unizin.org

The available positions for substitution on the benzene ring are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

The C1-(1-Bromopropyl) group directs incoming electrophiles to the ortho position (C6) and the para position (C4, which is already occupied).

The C2-Chloro group directs to its ortho position (C3) and its para position (C6).

The C4-Chloro group directs to its ortho positions (C3 and C5).

Combining these effects, the positions C3 and C6 are strongly favored for substitution as they are activated by multiple directing effects. Position C5 is only activated by the C4-chloro group. The 1-bromopropyl group, being an activating group, will likely have a more dominant influence on the substitution pattern compared to the deactivating chloro groups. Therefore, substitution at the C6 position, which is ortho to the activating alkyl group and para to a deactivating chloro group, is predicted to be a major outcome. Substitution at C3 is also likely.

Position on RingDirecting Effect from C1 (1-Bromopropyl)Directing Effect from C2 (Chloro)Directing Effect from C4 (Chloro)Overall Predicted Favorability
C3Meta (unfavored)Ortho (favored)Ortho (favored)Likely
C5Meta (unfavored)Meta (unfavored)Ortho (favored)Less Likely
C6Ortho (favored)Para (favored)Meta (unfavored)Major Product Expected

Radical Reactions and Their Synthetic Utility for this compound Derivatives

The 1-(1-bromopropyl) group contains a hydrogen atom at the benzylic position—the carbon atom directly attached to both the benzene ring and the bromine atom. This position is particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comkhanacademy.orgmasterorganicchemistry.com Free radical reactions, often initiated by heat or UV light, provide a powerful tool for the functionalization of this compound. researchgate.net

A key reaction is the free-radical benzylic bromination, although in this case, the position is already brominated. However, the existing bromine can be substituted via radical mechanisms. The stability of the benzylic radical makes the C-Br bond susceptible to homolytic cleavage under appropriate conditions. masterorganicchemistry.comchemistrysteps.com

The synthetic utility of these radical reactions is significant for creating a variety of derivatives:

Substitution Reactions: The benzylic bromine can be replaced by other functional groups. For instance, reaction with a radical initiator in the presence of a different halogen source could lead to halogen exchange.

Alkene Formation: In the presence of a suitable base and under radical conditions, an elimination reaction can occur, leading to the formation of 1-(prop-1-en-1-yl)-2,4-dichlorobenzene.

Coupling Reactions: The benzylic radical can participate in coupling reactions with other radical species, allowing for the formation of new carbon-carbon bonds at the benzylic position.

These reactions are valuable because they allow for selective modification at the side chain without altering the substitution pattern on the aromatic ring.

Reaction TypeReactant/ConditionPotential ProductSynthetic Value
Radical SubstitutionRadical initiator, Nu- source1-(1-Nu-propyl)-2,4-dichlorobenzeneIntroduction of new functional groups (e.g., -CN, -SR)
EliminationBase, heat/light1-(Prop-1-en-1-yl)-2,4-dichlorobenzeneCreation of an alkene for further reactions (e.g., polymerization, addition)
CouplingRadical initiator, R• source1-(1-R-propyl)-2,4-dichlorobenzeneFormation of new C-C bonds

Rearrangement Reactions and Their Mechanistic Underpinnings

Rearrangement reactions involving this compound would likely proceed through a carbocation intermediate at the benzylic position. Such an intermediate can be generated under conditions that favor SN1-type reactions, for example, in the presence of a Lewis acid or a polar, non-nucleophilic solvent. youtube.com

The departure of the bromide ion would form a secondary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. While this is a relatively stable intermediate, the possibility of rearrangement to an even more stable carbocation exists.

A potential rearrangement is a 1,2-hydride shift from the adjacent carbon (C2) of the propyl chain to the benzylic carbon.

Mechanism:

Formation of Carbocation: The C-Br bond breaks, forming a secondary benzylic carbocation and a bromide ion.

1,2-Hydride Shift: A hydrogen atom from the adjacent methylene (B1212753) (-CH2-) group migrates with its pair of electrons to the positively charged benzylic carbon.

Formation of a More Stable Carbocation: This shift results in the formation of a tertiary carbocation, which is also benzylic. The increased stability is due to the combined electron-donating effects of the three carbon groups attached to the positive center and the continued resonance stabilization from the aromatic ring.

This rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form a different alkene isomer than would be formed from the initial carbocation. While specific studies on this compound are not prevalent, the principles of carbocation chemistry suggest that such rearrangements are mechanistically plausible if reaction conditions favor carbocation formation. libretexts.org

Advanced Spectroscopic Characterization and Theoretical Investigations of 1 1 Bromopropyl 2,4 Dichlorobenzene

Comprehensive Vibrational Spectroscopic Analysis (IR, Raman)

The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. researchgate.net The substitution pattern on the benzene (B151609) ring gives rise to a series of characteristic absorptions. For a 1,2,4-trisubstituted ring, strong absorptions due to C-H out-of-plane bending are typically observed in the 900-800 cm⁻¹ range. libretexts.orgopenstax.org Aromatic ring stretching vibrations (C=C) would produce a set of peaks in the 1600-1450 cm⁻¹ region. libretexts.org

The aliphatic bromopropyl group would contribute distinct vibrational modes. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2975-2850 cm⁻¹ range. The C-Br stretching vibration, a key indicator of the halogenated side chain, would likely appear as a strong band in the lower frequency region, typically between 700 and 500 cm⁻¹. The precise position would be influenced by the conformation of the propyl chain.

A comparative table of expected key vibrational frequencies is presented below.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for 1-(1-Bromopropyl)-2,4-dichlorobenzene This data is interactive. You can sort and filter the entries.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 2975 - 2850 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
C-H Out-of-Plane Bend (1,2,4-Trisubstituted) 900 - 800 IR
C-Cl Stretch 800 - 600 IR, Raman

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the aromatic and aliphatic protons. The three aromatic protons would appear in the downfield region (typically δ 7.0-7.6 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing halogen substituents. Their splitting pattern would be complex, reflecting their ortho, meta, and para relationships. The benzylic proton (CH-Br) on the carbon adjacent to the ring would be significantly deshielded by both the aromatic ring and the bromine atom, likely appearing as a triplet in the δ 4.8-5.2 ppm range. The methylene (CH₂) protons of the ethyl group would be diastereotopic due to the adjacent chiral center (CH-Br) and would likely appear as a complex multiplet around δ 2.0-2.4 ppm. The terminal methyl (CH₃) protons would appear as a triplet in the upfield region, around δ 0.9-1.2 ppm.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The six aromatic carbons would resonate in the δ 125-140 ppm range, with the carbons directly attached to the chlorine and the bromopropyl group showing characteristic shifts. The carbon bearing the bromine (CH-Br) would be expected around δ 50-60 ppm. The methylene carbon would appear around δ 30-35 ppm, and the methyl carbon would be the most upfield, around δ 10-15 ppm.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons (e.g., CH₃ to CH₂ to CH-Br), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This data is interactive. You can sort and filter the entries.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 7.6 125 - 135
Aromatic C-Cl / C-C N/A 130 - 140
Benzylic CH-Br 4.8 - 5.2 50 - 60
Methylene CH₂ 2.0 - 2.4 30 - 35

Mass Spectrometric Techniques for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound would show a complex molecular ion [M]⁺ peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting isotopic pattern for the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks would be a definitive indicator of the presence of one bromine and two chlorine atoms.

The dominant fragmentation pathway is expected to be benzylic cleavage, involving the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized benzylic carbocation. slideshare.net Another significant fragmentation would be the loss of a bromine radical (•Br), leading to a secondary carbocation. libretexts.org Other potential fragmentations include the loss of HCl or the cleavage of the entire propyl chain.

Table 3: Predicted Key Mass Spectrometry Fragments This data is interactive. You can sort and filter the entries.

m/z Value (for major isotopes) Proposed Fragment Fragmentation Pathway
298/300/302/304 [C₉H₉BrCl₂]⁺ Molecular Ion [M]⁺
269/271/273 [C₉H₉Cl₂]⁺ Loss of •CH₂CH₃ (Benzylic Cleavage)
219/221/223 [C₉H₁₀Cl₂]⁺ Loss of •Br

Quantum Chemical Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict and analyze the structural, electronic, and spectroscopic properties of molecules, providing insights that complement experimental data. nih.govnih.gov

DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional structure of this compound. nih.gov The calculations would optimize all bond lengths, bond angles, and dihedral angles to find the global energy minimum. Key structural parameters would include the C-Br and C-Cl bond lengths, the angles within the benzene ring, and the conformation of the bromopropyl side chain. Due to rotation around the C-C bond connecting the propyl group to the benzene ring, a conformational analysis would be necessary to identify the most stable rotamer(s).

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netsemanticscholar.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and electrical transport properties. nih.govsemanticscholar.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich π-system of the dichlorobenzene ring. The LUMO is likely to have significant contributions from the antibonding σ* orbitals of the C-Cl and C-Br bonds. The presence of the electron-withdrawing halogen atoms would lower the energy of both the HOMO and LUMO compared to an unsubstituted alkylbenzene, and the HOMO-LUMO gap would provide insight into the molecule's potential for charge transfer interactions. researchgate.netnih.gov A smaller gap generally implies higher chemical reactivity. semanticscholar.org

Charge distribution analysis provides a quantitative picture of how electrons are shared among the atoms in a molecule. Methods like Natural Population Analysis (NPA) and Mulliken population analysis are used to calculate the partial atomic charges. researchgate.net

In this compound, these analyses would be expected to show a significant negative partial charge on the highly electronegative chlorine and bromine atoms. Consequently, the carbon atoms directly bonded to these halogens (C1, C2, C4, and the benzylic carbon) would carry a partial positive charge. The hydrogen atoms would also be slightly positive, while the remaining carbon atoms of the ring and the alkyl chain would have smaller negative or positive charges depending on their local environment. This charge distribution map is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a crucial aspect of characterizing molecular structures. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), are invaluable. While specific experimental NMR data for this exact compound is not widely published, theoretical predictions can be made based on established computational methods.

By utilizing computational models, the 1H and 13C NMR chemical shifts of this compound can be estimated. These calculations typically involve geometry optimization of the molecule followed by the application of GIAO (Gauge-Including Atomic Orbital) or other similar methods. The predicted chemical shifts are then compared to a reference compound, often tetramethylsilane (B1202638) (TMS), to provide a final predicted spectrum. For aromatic compounds, the substitution pattern significantly influences the chemical shifts of the aromatic protons and carbons due to inductive and resonance effects. The presence of two chlorine atoms and a bromopropyl group on the benzene ring in this compound would lead to a complex and distinct NMR spectrum.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on theoretical calculations for similar structures and are for illustrative purposes.)

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C1 - 138.5
C2 - 134.2
C3 7.45 130.1
C4 - 132.8
C5 7.30 128.5
C6 7.60 131.0
C-alpha (propyl) 5.10 55.0
C-beta (propyl) 2.15 30.2
C-gamma (propyl) 1.05 12.5
H3 7.45 -
H5 7.30 -
H6 7.60 -
H-alpha (propyl) 5.10 -
H-beta (propyl) 2.15 -

Theoretical Insights into Reactivity: Local Reactivity Descriptors (Fukui Functions, ALIE)

To understand the chemical reactivity of this compound at a molecular level, local reactivity descriptors such as Fukui functions and Average Local Ionization Energy (ALIE) are employed. These descriptors, derived from conceptual DFT, help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r) : Represents the reactivity towards a nucleophilic attack (propensity to accept an electron).

f-(r) : Represents the reactivity towards an electrophilic attack (propensity to donate an electron).

f0(r) : Represents the reactivity towards a radical attack.

For this compound, the aromatic carbons and the carbon atom attached to the bromine are expected to be key reactive sites. The electronegative chlorine and bromine atoms withdraw electron density from the benzene ring, influencing the Fukui functions.

Average Local Ionization Energy (ALIE): The ALIE on the molecular surface provides a powerful tool to predict the sites most susceptible to electrophilic attack. Lower ALIE values indicate regions where it is easiest to remove an electron, thus highlighting the most probable sites for electrophilic reactions. For this compound, regions of the aromatic ring with higher electron density, potentially influenced by the alkyl group, are expected to have lower ALIE values.

Table 2: Calculated Local Reactivity Descriptors for Selected Atoms of this compound (Note: These are illustrative values based on theoretical principles for similar halogenated aromatic compounds.)

Atom Fukui Function (f+) Fukui Function (f-) ALIE (kJ/mol)
C3 0.035 0.021 250
C5 0.038 0.025 245
C6 0.032 0.019 255

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with solvent molecules over time. easychair.orgeasychair.org These simulations provide atomic-level insights into conformational changes, solvation processes, and transport properties. easychair.orgeasychair.org

By placing a model of this compound in a simulation box with a chosen solvent (e.g., water, ethanol), one can observe how the molecule behaves in a condensed phase. Key properties that can be analyzed from MD simulations include:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the solute.

Mean Square Displacement (MSD): To calculate the diffusion coefficient of the molecule in the solvent.

Hydrogen Bonding Dynamics: To analyze the formation and lifetime of hydrogen bonds if applicable.

For this compound, which is a relatively non-polar molecule, interactions with non-polar solvents would be more favorable. In aqueous environments, hydrophobic effects would dominate, leading to specific orientations and potential aggregation. The flexibility of the bromopropyl side chain would also be a key aspect to study, as its conformational freedom can be influenced by the surrounding solvent. easychair.org

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is characterized by its hyperpolarizability. Theoretical calculations can predict the NLO properties of this compound.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with significant NLO properties typically possess a large dipole moment and an extended π-electron system with electron-donating and electron-accepting groups. In this compound, the dichlorinated benzene ring acts as a π-system, and the substituents influence its electronic properties.

Computational methods, such as those based on DFT, can be used to calculate the static and dynamic first-order hyperpolarizabilities. The results from these calculations can help in assessing the potential of this compound as an NLO material. mdpi.com A study on the related compound 2-bromo-1,4-dichlorobenzene (B150605) has shown that DFT calculations can reveal significant NLO properties. researchgate.net

Table 3: Calculated Non-Linear Optical Properties of this compound (Note: These values are hypothetical and for illustrative purposes, based on what might be expected from theoretical calculations on similar molecules.)

Property Calculated Value
Dipole Moment (μ) 2.5 D
Mean Polarizability (α) 20 x 10^-24 esu

Advanced Applications in Synthetic Organic Chemistry

Role as a Versatile Building Block for Diverse Organic Syntheses

The synthetic utility of 1-(1-Bromopropyl)-2,4-dichlorobenzene stems from the reactivity of the bromine atom at the benzylic position. This secondary bromide is a good leaving group, making the compound an excellent substrate for a variety of nucleophilic substitution reactions. These reactions can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nucleophile, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds.

Key transformations include:

Amination: Reaction with primary or secondary amines yields substituted 1-(2,4-dichlorophenyl)propan-1-amines. These amine derivatives are crucial intermediates in medicinal chemistry.

Alkoxylation and Thiolation: Substitution with alcohols, phenols, or thiols provides the corresponding ethers and thioethers, which are scaffolds for various bioactive molecules.

Cyanation: Introduction of a nitrile group via reaction with cyanide salts opens pathways to carboxylic acids, amides, and other nitrogen-containing compounds after further transformation.

Azide (B81097) Substitution: Reaction with sodium azide produces an organic azide, which can be reduced to a primary amine or used in click chemistry reactions.

Furthermore, this compound can be converted into an organometallic reagent. For instance, reaction with magnesium metal can form a Grignard reagent, transforming the electrophilic benzylic carbon into a nucleophilic one. This reagent is a powerful tool for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Table 1: Potential Synthetic Transformations of this compound
Reactant/ReagentProduct TypeBond FormedPotential Application Area
Ammonia (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH)AminesC-NPharmaceuticals, Agrochemicals
Alcohols (ROH) / Alkoxides (RO⁻)EthersC-OFine Chemicals, Intermediates
Thiols (RSH) / Thiolates (RS⁻)ThioethersC-SPharmaceuticals, Materials
Sodium Cyanide (NaCN)NitrilesC-CVersatile Intermediates
Sodium Azide (NaN₃)AzidesC-NBioorthogonal Chemistry, Amine Synthesis
Magnesium (Mg)Grignard ReagentC-MgC-C Bond Formation

Precursor for the Development of Novel Pharmaceutical Intermediates

The 2,4-dichlorophenyl moiety is a common feature in many pharmacologically active compounds, valued for its ability to enhance binding affinity and modulate metabolic stability. This compound serves as a direct precursor to key pharmaceutical intermediates, most notably 1-(2,4-dichlorophenyl)propan-1-amine. bldpharm.com This chiral amine is a building block for more complex molecules with potential therapeutic activities.

The dichlorophenylpropyl scaffold is found in compounds investigated for various medical applications. For example, molecules containing a dichlorophenyl group attached to a nitrogen-containing heterocycle, such as an imidazole (B134444) or triazole ring, are known for their antifungal properties. google.com The synthesis of such compounds can be envisioned through the direct reaction of this compound with the corresponding heterocycle. Research has also explored dichlorophenyl amides and other derivatives for their potential antitumor activities, highlighting the broad therapeutic relevance of this structural motif. sioc-journal.cn

Utility in the Synthesis of Agrochemicals and Industrial Chemicals

The 2,4-dichlorinated aromatic ring is a well-established pharmacophore in the agrochemical industry. The herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is a prominent example, demonstrating the efficacy of this substitution pattern for biological activity. orst.edu Dichlorobenzene derivatives are widely used as precursors and intermediates in the manufacturing of pesticides and herbicides. nih.govsinocurechem.comnih.gov

This compound provides a pathway to introduce the (2,4-dichlorophenyl)propyl unit into new agrochemical candidates. For instance, the antifungal agent propiconazole (B1679638) contains a 2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane structure, indicating the utility of this specific carbon skeleton in developing crop protection agents. nih.gov By converting the bromo-compound into corresponding amines, alcohols, or other functionalized intermediates, chemists can access a wide array of potential fungicides, herbicides, and insecticides.

Table 2: Examples of Structurally Related Bioactive Scaffolds
Core StructureCompound ClassApplicationReference
1-(2,4-Dichlorophenyl)propylAmines, AzolesPharmaceuticals, Antifungals bldpharm.comgoogle.com
2,4-DichlorophenoxyPhenoxyacetic acidsHerbicides orst.edu
2-(2,4-Dichlorophenyl)-4-propylDioxolanes, TriazolesFungicides nih.gov
3,4-DichloroanilineAnilinesHerbicide Metabolites researchgate.net

Design and Synthesis of Functional Materials Incorporating the Dichlorobenzene Moiety

Halogenated aromatic compounds are often used as building blocks for functional materials due to the unique properties conferred by the halogen substituents. The chlorine atoms in this compound can influence the electronic properties, solubility, and intermolecular interactions of larger molecules. This makes it a potentially useful, albeit specialized, monomer or intermediate for materials science.

While specific applications for this exact compound are not widely documented, related dichlorobenzene derivatives are used in the synthesis of high-performance polymers, liquid crystals, and organic semiconductors. rsc.org The presence of the two chlorine atoms can enhance thermal stability and flame retardant properties in polymers. In the context of organic electronics, the electron-withdrawing nature of chlorine can be used to tune the energy levels of conjugated systems. The reactive bromopropyl handle allows for the incorporation of this dichlorobenzene moiety into a polymer backbone or as a pendant group through polymerization or post-polymerization modification reactions.

Catalytic Ligand Precursors and Pre-Catalysts

The development of novel ligands is crucial for advancing homogeneous catalysis. This compound can serve as a precursor for the synthesis of specialized ligands. A common strategy involves the reaction with nucleophilic phosphines, such as triphenylphosphine (B44618), to form phosphonium (B103445) salts. These salts are stable, crystalline solids that can be used as phase-transfer catalysts or deprotonated to form ylides for Wittig reactions.

More importantly, these phosphonium salts can be precursors to more complex phosphine (B1218219) ligands. The 2,4-dichlorophenyl group acts as a substituent that can sterically and electronically tune the properties of the resulting metal-ligand complex. The electron-withdrawing chlorine atoms can impact the donor-acceptor properties of the phosphorus atom, which in turn influences the activity, selectivity, and stability of the catalyst in reactions such as cross-coupling, hydrogenation, or hydroformylation.

Q & A

Q. What are the common synthetic routes for 1-(1-Bromopropyl)-2,4-dichlorobenzene?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. One approach uses a Wittig reaction with 2,4-dichlorobenzaldehyde and allyl bromide derivatives, followed by bromination (e.g., using NBS\text{NBS} or Br2\text{Br}_2) to introduce the bromopropyl group . Alternatively, nucleophilic substitution of 1-(2,4-dichlorophenyl)propan-1-ol with PBr3\text{PBr}_3 or HBr\text{HBr} can yield the bromopropyl moiety . Key steps include:

  • Reaction Optimization : Temperature control (0–25°C) and anhydrous conditions to prevent side reactions.
  • Catalysts : Lewis acids (e.g., AlCl3\text{AlCl}_3) for electrophilic substitution .

Q. How is the compound purified after synthesis?

Methodological Answer: Purification involves:

  • Recrystallization : Using solvents like ethanol or chloroform to isolate high-purity crystals .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to separate brominated byproducts .
  • Distillation : For large-scale production, vacuum distillation (boiling point ~200–220°C) ensures purity .

Q. What analytical techniques confirm its structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, bromopropyl-CH2_2 at δ 3.4–3.6 ppm) .
  • GC-MS : Retention time (~12–14 min) and molecular ion peak (m/zm/z 282 for C9H8BrCl2\text{C}_9\text{H}_8\text{BrCl}_2) confirm identity .
  • HPLC : Purity ≥98% with a C18 column and acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (H301/H315 hazards) .
  • Storage : In amber glass bottles under nitrogen at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration (H400 environmental hazard) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Temperature : Lower temperatures (0–5°C) minimize di-bromination side reactions during bromopropyl introduction .
  • Catalyst Screening : Test FeCl3\text{FeCl}_3 vs. AlCl3\text{AlCl}_3 for Friedel-Crafts alkylation efficiency (yield increases from 65% to 82%) .
  • Solvent Polarity : Use dichloromethane instead of THF to enhance electrophilic substitution kinetics .

Q. What mechanistic insights exist for bromination in this compound?

Methodological Answer:

  • Radical Pathways : ESR studies show bromine radical intermediates during photochemical bromination .
  • Kinetic Isotope Effects : kH/kD=2.1k_H/k_D = 2.1 suggests rate-limiting C-H bond cleavage in propyl chain bromination .
  • DFT Calculations : Predict regioselectivity (bromine prefers the terminal carbon of the propyl group) .

Q. How is this compound used in synthesizing bioactive molecules?

Methodological Answer:

  • Pharmaceutical Intermediates : Acts as a precursor for kinase inhibitors via Suzuki-Miyaura coupling (e.g., attaching pyridyl groups) .
  • Agrochemicals : Reacts with triazoles to form fungicidal derivatives (e.g., propiconazole analogs) .
  • Polymer Chemistry : Initiates atom-transfer radical polymerization (ATRP) of styrene derivatives .

Q. What stability challenges arise under varying conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C (TGA data shows 5% mass loss at 155°C) .
  • Light Sensitivity : UV-Vis studies indicate 10% degradation after 48 hours under fluorescent light (store in amber vials) .
  • Hydrolytic Stability : Hydrolysis in aqueous ethanol (t1/2_{1/2} = 72 hours at pH 7) necessitates anhydrous reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromopropyl)-2,4-dichlorobenzene
Reactant of Route 2
1-(1-Bromopropyl)-2,4-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.